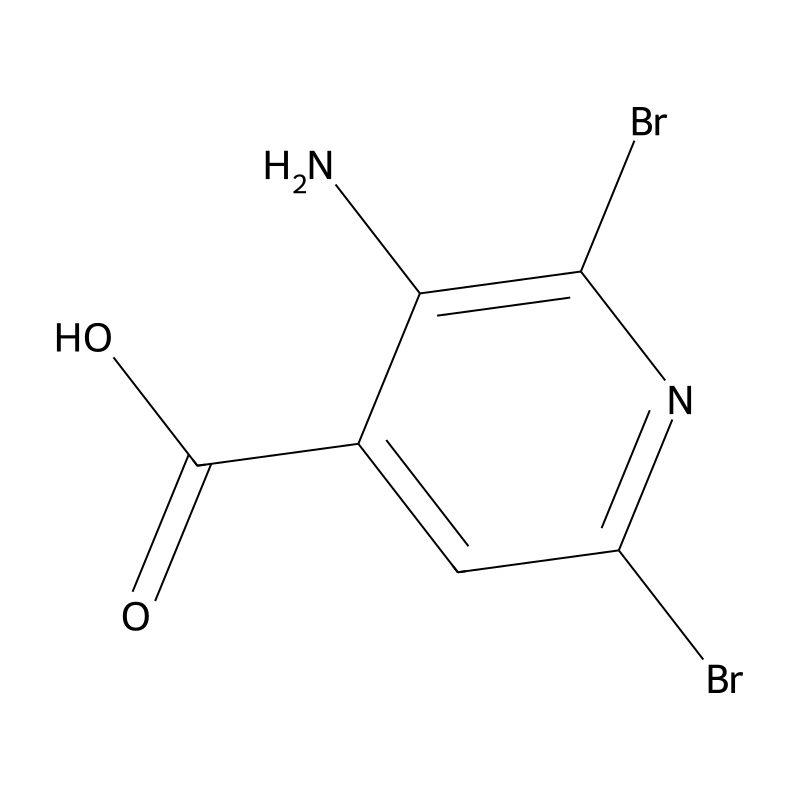

3-Amino-2,6-dibromoisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neurological Disease Treatment

Scientific Field: Medical Research - Neurology

Application Summary: 3-Amino-2,6-dibromoisonicotinic acid has been explored for its potential in treating neurological diseases. Its structural similarity to other compounds with known neurological benefits suggests it could play a role in neuroprotection or neuroregeneration.

Methods of Application: Experimental models often involve the administration of the compound to cell cultures or animal models that have been induced with a neurological disease state, followed by various assays to assess neuroprotective effects.

Cancer Therapy

Scientific Field: Oncology

Application Summary: Research has indicated the potential use of 3-Amino-2,6-dibromoisonicotinic acid in cancer therapy, particularly as a lead compound for drug development targeting cancer cell growth inhibition.

Methods of Application: The compound is used in vitro to treat cancer cell lines, with subsequent analysis of cell viability, apoptosis, and other markers of cancer cell proliferation.

Anti-Microbial Agent

Scientific Field: Microbiology

Application Summary: The anti-microbial properties of 3-Amino-2,6-dibromoisonicotinic acid are being investigated, particularly against bacterial and fungal infections.

Methods of Application: Microbial cultures are exposed to varying concentrations of the compound to determine the minimum inhibitory concentration (MIC) and other parameters indicative of antimicrobial efficacy.

Results Summary: The compound has demonstrated inhibitory effects on various microbial strains, indicating its potential as a base for creating new anti-microbial agents.

Biofilm Disruption

Scientific Field: Biotechnology

Application Summary: 3-Amino-2,6-dibromoisonicotinic acid has been studied for its ability to disrupt biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.

Methods of Application: Biofilm-forming bacteria are treated with the compound, and the disruption is measured using assays that quantify biofilm mass and integrity.

Results Summary: The compound has shown success in disengaging biofilms, which could be promising in treating persistent microbial infections .

Drug Modification

Scientific Field: Pharmaceutical Chemistry

Application Summary: This compound is used in the structural modification of drugs to improve their biostability and efficiency, potentially enhancing therapeutic effects.

Methods of Application: Chemical synthesis methods are employed to incorporate 3-Amino-2,6-dibromoisonicotinic acid into the structure of existing drugs, followed by pharmacokinetic and pharmacodynamic studies.

Results Summary: Modifications using this compound have resulted in improved drug profiles, indicating its value in pharmaceutical development .

Environmental Monitoring

Scientific Field: Environmental Science

Application Summary: 3-Amino-2,6-dibromoisonicotinic acid is being explored for its use in environmental monitoring, particularly in the detection of harmful substances.

Methods of Application: The compound is used in sensor technologies that detect specific environmental pollutants, with its reactivity serving as an indicator of pollutant presence.

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Application Summary: This compound is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Methods of Application: One method involves reacting 3-Amino-2,6-dibromoisonicotinic acid with other organic substrates under controlled conditions to synthesize novel heterocyclic structures.

Results Summary: The reactions often yield complex molecules that can exhibit a wide range of biological activities, making them valuable for further drug discovery efforts .

Material Science

Scientific Field: Material Chemistry

Application Summary: In material science, 3-Amino-2,6-dibromoisonicotinic acid can be a precursor for creating advanced materials with specific electronic or photonic properties.

Methods of Application: The compound is incorporated into polymers or other material matrices, sometimes requiring additional functionalization to achieve the desired properties.

Results Summary: The resulting materials are tested for their electrical conductivity, stability, and suitability for applications like semiconductors or organic light-emitting diodes (OLEDs) .

Agricultural Chemistry

Scientific Field: Agrochemistry

Application Summary: The compound’s role in agricultural chemistry includes the development of new pesticides and herbicides, leveraging its potential biological activity against pests and weeds.

Methods of Application: 3-Amino-2,6-dibromoisonicotinic acid is tested on various agricultural pests and plants to assess its efficacy and safety as an active ingredient in agrochemical formulations.

Results Summary: Promising results have shown that it can effectively control certain pests without significant toxicity to non-target species, suggesting its potential as an environmentally friendly pesticide .

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: This compound is used in analytical chemistry as a reagent or a standard for calibrating instruments and validating analytical methods.

Methods of Application: It is used in quantitative and qualitative analyses, such as chromatography or spectroscopy, to determine the presence and concentration of analytes in various samples.

Results Summary: The use of 3-Amino-2,6-dibromoisonicotinic acid has improved the accuracy and reliability of analytical measurements in various research and industrial settings .

Nanotechnology

Scientific Field: Nanotechnology

Application Summary: The compound finds application in nanotechnology, particularly in the synthesis of nanoparticles with potential use in drug delivery and diagnostic imaging.

Methods of Application: Nanoparticles are synthesized using 3-Amino-2,6-dibromoisonicotinic acid as a stabilizing agent or as a part of the nanoparticle structure itself.

Results Summary: These nanoparticles have been shown to possess unique properties that could enhance the targeted delivery of therapeutics and improve imaging techniques .

Chemical Education

Application Summary: 3-Amino-2,6-dibromoisonicotinic acid is also used in chemical education as a teaching tool to demonstrate various chemical reactions and synthesis techniques.

Methods of Application: Students and educators use the compound in laboratory experiments to learn about its reactivity and the principles of organic synthesis.

Results Summary: Such educational applications help in developing a practical understanding of chemical concepts and prepare students for advanced research work .

3-Amino-2,6-dibromoisonicotinic acid is a derivative of isonicotinic acid characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, along with an amino group at the 3 position. Its molecular formula is C₆H₃Br₂N₃O₂, and it has a molar mass of approximately 280.9 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features that influence its chemical reactivity and biological activity.

- As with any unknown compound, it is advisable to handle 3-Amino-2,6-dibromoisonicotinic acid with caution due to lack of information on its safety profile.

- Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles.

- Bromination: The presence of bromine atoms allows for further substitution reactions under specific conditions.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions are essential in synthesizing more complex molecules and exploring the compound's reactivity in different environments .

The biological activity of 3-amino-2,6-dibromoisonicotinic acid has been studied concerning its potential as an antimicrobial agent. Compounds with similar structures often exhibit antibacterial and antifungal properties, attributed to their ability to interfere with microbial cell processes. Additionally, derivatives of isonicotinic acid are known for their role in drug development, particularly in anti-tuberculosis medications .

Several methods exist for synthesizing 3-amino-2,6-dibromoisonicotinic acid:

- Bromination of Isonicotinic Acid: This method involves treating isonicotinic acid with bromine in a suitable solvent to introduce bromine atoms at the 2 and 6 positions.

- Nitration followed by Reduction: Starting from 3-nitroisonicotinic acid, reduction processes can yield the amino group while retaining the dibromo substituents.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protecting groups and selective deprotection to achieve the desired product .

3-Amino-2,6-dibromoisonicotinic acid has several applications:

- Pharmaceuticals: Its derivatives are explored for potential use in treating bacterial infections and as intermediates in synthesizing other bioactive compounds.

- Agriculture: It may serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.

- Material Science: Its unique properties could be harnessed in creating new materials with specific functionalities .

Interaction studies involving 3-amino-2,6-dibromoisonicotinic acid often focus on its binding affinity with biological targets such as enzymes or receptors. These studies employ techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- Spectroscopic Methods: Such as NMR or mass spectrometry to analyze binding interactions and stability.

These studies help elucidate the compound's mechanism of action and its potential therapeutic effects .

Several compounds share structural similarities with 3-amino-2,6-dibromoisonicotinic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminoisonicotinic Acid | Amino group at position 3 | Lacks bromination; simpler structure |

| 2-Amino-6-bromonicotinic Acid | Bromine at position 6 | Only one bromine; different biological activity |

| 3-Dimethylaminopyridine | Dimethylamino group at position 3 | Stronger nucleophilic character; used in organic synthesis |

| 4-Amino-2-bromopyridine | Bromine at position 2 | Different positioning affects reactivity |

These compounds illustrate variations in biological activity and chemical reactivity based on their structural differences, highlighting the uniqueness of 3-amino-2,6-dibromoisonicotinic acid within this group .

3-Amino-2,6-dibromoisonicotinic acid belongs to the class of pyridinecarboxylic acid derivatives, a subset of heterocyclic aromatic compounds. Key structural features include:

- Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

- Substituents:

- Amino group (-NH₂) at position 3.

- Bromine atoms (-Br) at positions 2 and 6.

- Carboxylic acid (-COOH) at position 4.

This compound is classified under isoquinoline derivatives due to the carboxylic acid group at position 4. Its brominated structure enhances reactivity in cross-coupling reactions, while the amino and carboxylic acid groups enable further functionalization.

Historical Context in Heterocyclic Chemistry

The development of pyridine derivatives dates to the 19th century, with isonicotinic acid (pyridine-4-carboxylic acid) first synthesized through the oxidation of 4-picoline. Brominated pyridine derivatives emerged later, driven by the need for bioactive molecules. For example, bromination of pyridine rings was critical in synthesizing isoniazid (an antitubercular agent). The introduction of amino groups to pyridine systems further expanded their applications in medicinal chemistry, particularly in antibiotics and anticancer drugs.

Importance in Synthetic Organic Chemistry

3-Amino-2,6-dibromoisonicotinic acid serves as a versatile scaffold in organic synthesis due to its:

- Reactive sites:

- Applications:

Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₄Br₂N₂O₂ | |

| Molecular weight | 295.92 g/mol | |

| Density | 2.279 g/cm³ | |

| Boiling point | 517.1°C (at 760 mmHg) | |

| Melting point | Not reported | — |

| Solubility | Soluble in polar solvents |

The bromine atoms significantly increase the compound’s molecular weight and boiling point compared to non-brominated analogs. For example, isonicotinic acid (C₆H₅NO₂) has a molecular weight of 123.11 g/mol and a lower boiling point.

Synthesis and Reactions

Synthesis Methods

3-Amino-2,6-dibromoisonicotinic acid is synthesized through stepwise functionalization of pyridine derivatives:

- Bromination: Introduction of bromine atoms at positions 2 and 6 of isonicotinic acid. This typically involves electrophilic substitution using Br₂ in the presence of a catalyst.

- Amination: Addition of the amino group at position 3, often via nitration followed by reduction or direct amination under controlled conditions.

Example Synthetic Route:

- Start with isonicotinic acid: Pyridine-4-carboxylic acid.

- Bromination: Treat with Br₂ in acetic acid to yield 2,6-dibromoisonicotinic acid.

- Amination: Introduce -NH₂ via diazotization or substitution reactions.

Key Reactions

| Reaction Type | Conditions/Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃, DMF, 80°C | Biaryl derivatives (e.g., aryl-pyridine conjugates) | Anticancer drug intermediates |

| Esterification | SOCl₂, ROH, Δ | Alkyl esters (e.g., methyl ester) | Prodrug synthesis |

| Acylation | Ac₂O, DMAP, 140°C | Acetamide derivatives | Enhanced solubility |

Note: DMAP = 4-dimethylaminopyridine; SOCl₂ = Thionyl chloride.

Applications and Research

Pharmaceutical Intermediates

3-Amino-2,6-dibromoisonicotinic acid is employed in synthesizing anticancer agents and antimicrobial compounds:

- Anticancer drugs: Brominated pyridine derivatives inhibit kinase activity, a target in oncology.

- Antimicrobial agents: Amino-brominated pyridines exhibit antibacterial properties via disruption of microbial membranes.

Material Science

The carboxylic acid group allows coordination with metal ions (e.g., Fe³⁺, Cu²⁺), forming coordination polymers or MOFs. These materials are explored for catalysis and gas storage.

The systematic nomenclature of 3-Amino-2,6-dibromoisonicotinic acid follows established International Union of Pure and Applied Chemistry conventions for substituted pyridine carboxylic acids [1]. The official International Union of Pure and Applied Chemistry name for this compound is 3-amino-2,6-dibromopyridine-4-carboxylic acid, which precisely describes the structural arrangement of functional groups on the pyridine ring system [1]. This nomenclature indicates that the compound consists of a pyridine ring bearing an amino group at position 3, bromine substituents at positions 2 and 6, and a carboxylic acid functional group at position 4 [1].

The systematic naming approach follows the priority order established for heterocyclic compounds, where the carboxylic acid functionality takes precedence in numbering the pyridine ring [1]. The numbering system begins with the carboxylic acid carbon as position 4, which corresponds to the isonicotinic acid structural framework [1]. Alternative systematic nomenclature designates this compound as 4-Pyridinecarboxylic acid, 3-amino-2,6-dibromo-, emphasizing the pyridine ring as the parent structure with the carboxylic acid at the 4-position [2].

The compound belongs to the broader family of isonicotinic acid derivatives, where the term "isonicotinic" specifically refers to pyridine-4-carboxylic acid [1]. This classification distinguishes it from other pyridine carboxylic acid isomers such as nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid) [3].

Chemical Identifiers

Chemical Abstracts Service Registry Number (52834-10-3)

The Chemical Abstracts Service Registry Number for 3-Amino-2,6-dibromoisonicotinic acid is 52834-10-3 [2] [1]. This unique numerical identifier was assigned by the Chemical Abstracts Service and serves as the definitive reference for this specific chemical compound in scientific databases and regulatory documentation [2]. The Chemical Abstracts Service registry system provides an authoritative collection of chemical substance information, with this particular number distinguishing 3-Amino-2,6-dibromoisonicotinic acid from all other chemical entities [4] [2].

The registration date and creation of this Chemical Abstracts Service number reflects the compound's documented presence in scientific literature since 2007 [1]. This identifier facilitates unambiguous identification across international databases, chemical suppliers, and regulatory agencies [4] [2]. The Chemical Abstracts Service number 52834-10-3 is consistently referenced across multiple chemical databases including PubChem, ChemicalBook, and various commercial chemical suppliers [4] [2].

International Chemical Identifier and International Chemical Identifier Key Representation

The International Chemical Identifier representation for 3-Amino-2,6-dibromoisonicotinic acid is InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) [1]. This standardized string notation provides a complete description of the molecular structure, including connectivity, hydrogen count, and charge information [1]. The International Chemical Identifier format enables precise structural representation that is machine-readable and internationally standardized [1].

The corresponding International Chemical Identifier Key is SKMKIUXCDAUFPE-UHFFFAOYSA-N, which serves as a compressed, fixed-length hash of the full International Chemical Identifier [1]. This 27-character identifier provides a convenient reference for database searches while maintaining the structural specificity of the complete International Chemical Identifier [1]. The International Chemical Identifier Key format follows the standard pattern with three sections separated by hyphens, where the first section contains 14 characters representing the molecular skeleton [1].

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for 3-Amino-2,6-dibromoisonicotinic acid is C1=C(C(=C(N=C1Br)Br)N)C(=O)O [1]. This linear notation system represents the molecular structure using a standardized set of symbols and connection rules [1]. The Simplified Molecular Input Line Entry System string begins with the pyridine ring carbon bearing the carboxylic acid group and systematically describes the connectivity pattern around the heterocyclic ring [1].

In this notation, the pyridine nitrogen is explicitly represented as "N=C" within the ring structure, while the bromine substituents at positions 2 and 6 are denoted as "Br" connected to their respective carbon atoms [1]. The amino group at position 3 is represented as "N" directly attached to the ring carbon, and the carboxylic acid functionality is expressed as "C(=O)O" [1]. This Simplified Molecular Input Line Entry System representation enables computational chemical analysis and database searching across multiple software platforms [1].

Synonyms and Alternative Designations

3-Amino-2,6-dibromoisonicotinic acid is known by several synonyms and alternative designations in chemical literature and databases [2] [1]. The most commonly used synonym is simply "3-Amino-2,6-dibromoisonicotinic acid," which emphasizes the isonicotinic acid structural framework [2] [1]. This designation is widely recognized in chemical supplier catalogs and research publications [4] [2].

Alternative systematic names include "3-amino-2,6-dibromo-4-pyridinecarboxylic acid," which follows a different nomenclature convention by emphasizing the pyridine ring as the parent structure [2]. The compound is also referenced as "4-Pyridinecarboxylic acid, 3-amino-2,6-dibromo-" in certain chemical databases, following Chemical Abstracts Service indexing conventions [2].

Database-specific identifiers include SCHEMBL535621 in the ChEMBL database and DTXSID50615663 in the Environmental Protection Agency DSSTox database [1]. The ChemicalBook database assigns the identifier CB42516301 to this compound [2]. The MDL number MFCD26099156 provides an additional unique identifier used in chemical inventory systems [2]. These various designations ensure comprehensive coverage across different chemical information systems and regulatory databases.

Relationship to Related Brominated Pyridine Derivatives

3-Amino-2,6-dibromoisonicotinic acid belongs to an extensive family of brominated pyridine derivatives that share structural similarities while exhibiting distinct chemical properties [5] [6] [7]. The compound represents a specific substitution pattern within the broader category of halogenated isonicotinic acid derivatives [5] [8]. Understanding these relationships provides important context for the compound's chemical behavior and potential applications [6] [7].

The most closely related compound is 2,6-dibromoisonicotinic acid (Chemical Abstracts Service 2016-99-1), which differs only by the absence of the amino group at position 3 [5] [9]. This structural analog has a molecular weight of 280.90 grams per mole compared to 295.92 grams per mole for the amino-substituted derivative [5] [9]. The presence of the amino group in 3-Amino-2,6-dibromoisonicotinic acid significantly alters its chemical reactivity and hydrogen bonding capacity [1] [5].

Other significant structural isomers include 2,5-dibromoisonicotinic acid and 3,5-dibromoisonicotinic acid, which contain the same molecular formula but different bromine substitution patterns [10] [11]. These positional isomers demonstrate how bromine placement affects the overall electronic properties and reactivity of the pyridine ring system [10] [7]. The 2,5-isomer has Chemical Abstracts Service number 942473-59-8, while the 3,5-isomer is registered as 13958-91-3 [10] [11].

Mono-brominated analogs such as 3-amino-2-bromoisonicotinic acid (Chemical Abstracts Service 1269291-66-8) and 5-amino-2-bromoisonicotinic acid (Chemical Abstracts Service 1242336-80-6) represent simplified versions of the target compound [12] [13]. These compounds have molecular weights of 217.02 grams per mole and serve as important synthetic intermediates in the preparation of more complex brominated derivatives [12] [13].

The compound family extends to include derivatives with additional functional groups, such as 2,6-dibromo-3-(difluoromethyl)isonicotinic acid (Chemical Abstracts Service 1805049-28-8) [14]. This related compound incorporates both bromine and fluorine substituents, demonstrating the versatility of halogenated pyridine chemistry [14]. Such derivatives illustrate the potential for creating diverse chemical libraries based on the isonicotinic acid scaffold [7] [6].

These structural relationships highlight the importance of substitution patterns in determining the physical and chemical properties of brominated pyridine derivatives [6] [7]. The specific arrangement of bromine atoms and the amino group in 3-Amino-2,6-dibromoisonicotinic acid creates unique electronic effects that distinguish it from its structural analogs [1] [6]. This positioning influences factors such as solubility, reactivity toward electrophiles and nucleophiles, and potential biological activity [7] [6].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 52834-10-3 |

| PubChem Compound Identification | 21530487 |

| International Union of Pure and Applied Chemistry Name | 3-amino-2,6-dibromopyridine-4-carboxylic acid |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight (g/mol) | 295.92 |

| International Chemical Identifier | InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) |

| International Chemical Identifier Key | SKMKIUXCDAUFPE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=C(C(=C(N=C1Br)Br)N)C(=O)O |

| DSSTox Substance Identification | DTXSID50615663 |

| MDL Number | MFCD26099156 |

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Relationship |

|---|---|---|---|---|

| 2,6-Dibromoisonicotinic acid | 2016-99-1 | C₆H₃Br₂NO₂ | 280.90 | Structural isomer - no amino group |

| 2,5-Dibromoisonicotinic acid | 942473-59-8 | C₆H₃Br₂NO₂ | 280.90 | Structural isomer - different bromine positions |

| 3,5-Dibromoisonicotinic acid | 13958-91-3 | C₆H₃Br₂NO₂ | 280.90 | Structural isomer - different bromine positions |

| 3-Amino-2-bromoisonicotinic acid | 1269291-66-8 | C₆H₅BrN₂O₂ | 217.02 | Mono-brominated analog with amino group |

| 5-Amino-2-bromoisonicotinic acid | 1242336-80-6 | C₆H₅BrN₂O₂ | 217.02 | Mono-brominated analog with amino group |

| 2,6-Dibromo-3-(difluoromethyl)isonicotinic acid | 1805049-28-8 | C₇H₃Br₂F₂NO₂ | 330.91 | Related derivative with difluoromethyl group |

Molecular Architecture

2D Structural Representation

3-Amino-2,6-dibromoisonicotinic acid exhibits a distinctive planar molecular structure centered on a six-membered heterocyclic pyridine ring [1] . The two-dimensional structural representation reveals the systematic arrangement of functional groups around the pyridine framework, with the carboxylic acid functionality positioned at the 4-position characteristic of isonicotinic acid derivatives [3] [4] [5]. The amino group occupies the 3-position, while two bromine atoms are symmetrically placed at positions 2 and 6, creating a substitution pattern that significantly influences the compound's electronic properties [1] .

The molecular formula C₆H₄Br₂N₂O₂ represents a highly substituted pyridine derivative with a molecular weight of 295.92 g/mol [1] [7] . The structural framework maintains the aromatic character of the pyridine ring while incorporating multiple electron-withdrawing substituents that collectively alter the electronic distribution throughout the molecule . The systematic nomenclature 3-amino-2,6-dibromoisonicotinic acid precisely describes the positional relationships of each functional group within the heterocyclic system [1] [7].

3D Conformational Analysis

The three-dimensional conformational analysis of 3-amino-2,6-dibromoisonicotinic acid reveals a fundamentally planar molecular geometry characteristic of aromatic heterocycles [8] [9] [10]. The pyridine ring system maintains coplanarity with the carboxylic acid group, facilitating optimal orbital overlap and maintaining aromatic stabilization [8] [11]. The amino group at position 3 exhibits slight pyramidalization due to the sp³ hybridization of the nitrogen atom, though this deviation from planarity is minimal and does not significantly disrupt the overall molecular architecture [8] [12].

The spatial arrangement of the bromine substituents at positions 2 and 6 creates significant steric effects that influence both intramolecular and intermolecular interactions [13]. The relatively large van der Waals radius of bromine atoms contributes to steric crowding around the pyridine ring, affecting the molecule's ability to form close-packed crystal structures [13]. The C₂ symmetry axis passing through positions 1 and 4 of the pyridine ring provides a structural element that influences the compound's solid-state packing arrangements and intermolecular recognition patterns [13].

Crystallographic studies of related brominated isonicotinic acid derivatives indicate that the molecular conformation remains relatively rigid due to the aromatic nature of the pyridine ring system [9] [10]. The electron-withdrawing effects of the multiple substituents contribute to a reduction in electron density throughout the aromatic system, which influences bond lengths and angles within the heterocycle [9] [10] .

Chemical Formula (C₆H₄Br₂N₂O₂) and Molecular Weight (295.92 g/mol)

The chemical formula C₆H₄Br₂N₂O₂ precisely defines the atomic composition of 3-amino-2,6-dibromoisonicotinic acid, representing a substituted pyridine derivative with multiple heteroatoms and halogen substituents [1] [7] . The molecular weight of 295.92 g/mol reflects the substantial contribution of the two bromine atoms, each contributing approximately 79.90 atomic mass units to the overall molecular mass [1] [7] . This molecular weight places the compound in the category of moderately heavy organic molecules, with bromine substitution accounting for approximately 54% of the total molecular mass .

The elemental composition demonstrates the highly substituted nature of the pyridine ring system, with two nitrogen atoms contributing to both the heterocyclic framework and the amino functional group [1] . The carbon framework consists of six atoms forming the aromatic ring and carboxylic acid group, while the oxygen atoms are exclusively associated with the carboxyl functionality [1] . The presence of only four hydrogen atoms reflects the extensive substitution pattern that characterizes this compound [1] .

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄Br₂N₂O₂ | [1] [7] |

| Molecular Weight | 295.92 g/mol | [1] [7] |

| CAS Number | 52834-10-3 | [1] |

| IUPAC Name | 3-amino-2,6-dibromoisonicotinic acid | [1] [7] |

| Structural Class | Halogenated pyridine carboxylic acid derivative |

Functional Group Analysis

Amino Group Characteristics at Position 3

The amino group positioned at the 3-position of the pyridine ring represents a primary amine functionality that significantly influences the electronic and chemical properties of 3-amino-2,6-dibromoisonicotinic acid [12] [15]. The amino substituent functions as an electron-donating group through both inductive and resonance effects, though its electron-donating capacity is substantially attenuated by the electron-withdrawing environment created by the adjacent bromine atoms and the pyridine nitrogen [12] [16].

The primary amine exhibits characteristic nucleophilic properties, with the nitrogen atom possessing a lone pair of electrons available for chemical interactions [12] [15]. The basicity of the amino group is significantly reduced compared to aliphatic amines due to the aromatic environment and the influence of multiple electron-withdrawing substituents [12] [15] [16]. Quantum mechanical calculations suggest that the electron density at the amino nitrogen is substantially decreased due to the cumulative effects of the halogen substituents and the pyridine ring system [16] [17].

The spatial positioning of the amino group between two bromine atoms creates a sterically constrained environment that influences both the geometry and reactivity of the amine functionality [13]. Hydrogen bonding capabilities of the amino group enable the formation of intermolecular interactions that contribute to crystal packing arrangements and solution-phase behavior [8] [11] [12]. The NH₂ group can function as both a hydrogen bond donor and acceptor, facilitating diverse supramolecular assembly patterns [8] [11].

Bromine Substituent Properties at Positions 2 and 6

The two bromine atoms positioned symmetrically at positions 2 and 6 of the pyridine ring constitute the dominant electronic influence within the molecular structure of 3-amino-2,6-dibromoisonicotinic acid [18]. These halogen substituents function as strong electron-withdrawing groups through inductive effects, significantly reducing electron density throughout the aromatic system [17] [18]. The electronegativity of bromine (2.96 on the Pauling scale) contributes to substantial polarization of the carbon-bromine bonds and creates partial positive charges on the adjacent carbon atoms [18].

The steric bulk of bromine atoms, with a van der Waals radius of approximately 1.85 Å, creates significant spatial crowding around the pyridine ring [13] . This steric effect influences molecular packing in the solid state and restricts rotational freedom around bonds adjacent to the brominated positions [13]. The symmetric placement of bromine atoms at positions 2 and 6 enhances the molecular symmetry and contributes to the overall stability of the compound [13] [19].

Electronic effects of bromine substitution extend beyond simple inductive withdrawal, as these atoms can participate in halogen bonding interactions where the bromine acts as an electrophilic site [19]. The polarizability of bromine atoms contributes to dispersion forces that influence intermolecular interactions and crystalline packing arrangements [13] . The cumulative effect of dual bromine substitution creates a highly electron-deficient aromatic system that significantly alters the reactivity profile compared to unsubstituted pyridine derivatives [17] [18].

Carboxylic Acid Functionality Attributes

The carboxylic acid group positioned at the 4-position establishes the isonicotinic acid framework that serves as the structural foundation for 3-amino-2,6-dibromoisonicotinic acid [3] [4] [5]. This functional group exhibits typical carboxylic acid properties including acidic behavior, hydrogen bonding capability, and the potential for salt formation and esterification reactions [4] [5] [20]. The pKa of the carboxylic acid is expected to be significantly lower than that of simple aliphatic carboxylic acids due to the electron-withdrawing effects of the pyridine ring and halogen substituents [4] [5].

The carboxyl functionality maintains coplanarity with the pyridine ring system, enabling optimal overlap of the carbonyl π system with the aromatic π electrons [8] [11] [9] [10]. This geometric arrangement facilitates resonance stabilization and contributes to the overall stability of the molecular structure [9] [10]. The electron-withdrawing nature of the carboxylic acid group further enhances the electron-deficient character of the pyridine ring [4] [5] [20].

Hydrogen bonding interactions involving the carboxylic acid group play crucial roles in determining solid-state structures and solution-phase behavior [8] [11] [9] [10]. The carbonyl oxygen and hydroxyl hydrogen can participate in multiple hydrogen bonding motifs, including carboxylic acid dimers and extended hydrogen-bonded networks [9] [10]. The acidic proton can be readily removed under basic conditions to form the corresponding carboxylate anion, which exhibits enhanced solubility in aqueous media and different coordination behavior with metal ions [4] [5].

Comparative Structural Analysis

Relation to 3-Aminoisonicotinic Acid

The structural relationship between 3-amino-2,6-dibromoisonicotinic acid and 3-aminoisonicotinic acid provides insight into the effects of halogen substitution on molecular properties [3] [21] [8]. 3-Aminoisonicotinic acid (C₆H₆N₂O₂, 138.12 g/mol) represents the parent compound lacking bromine substituents, thereby offering a direct comparison for understanding substitution effects [3] [21] [8]. The absence of bromine atoms in 3-aminoisonicotinic acid results in a significantly lower molecular weight and different electronic distribution throughout the aromatic system [3] [21].

The electron density distribution in 3-aminoisonicotinic acid is substantially different from that in the dibrominated derivative, with the amino group exhibiting stronger electron-donating effects in the absence of competing electron-withdrawing halogens [21] [8] [16]. Crystal structure analyses of 3-aminoisonicotinic acid reveal that it crystallizes as a zwitterion under certain conditions, with proton transfer occurring between the amino and carboxylic acid groups [8] [11]. This zwitterionic behavior is less likely in the dibrominated analog due to the reduced basicity of the amino group caused by bromine substitution [8] .

The hydrogen bonding patterns in 3-aminoisonicotinic acid differ significantly from those in 3-amino-2,6-dibromoisonicotinic acid due to the availability of additional hydrogen atoms and the altered electronic environment [8] [11]. The presence of hydrogen atoms at positions 2 and 6 in the parent compound allows for different intermolecular interactions and potentially more complex hydrogen-bonded networks [8] [11]. The melting point and solubility characteristics of 3-aminoisonicotinic acid are markedly different from those of the brominated derivative, reflecting the substantial impact of halogen substitution on physical properties [21] [8].

Comparison with 3-Amino-2-bromoisonicotinic Acid

3-Amino-2-bromoisonicotinic acid (C₆H₅BrN₂O₂, 217.02 g/mol) represents an intermediate substitution pattern between the parent 3-aminoisonicotinic acid and the fully dibrominated compound [22] . This monobrominated analog provides valuable insight into the incremental effects of halogen substitution on molecular properties and electronic structure [22] . The presence of a single bromine atom at position 2 creates an asymmetric substitution pattern that eliminates the C₂ symmetry characteristic of the dibrominated compound [22] .

The electronic effects of single bromine substitution are less pronounced than those observed in the dibrominated analog, resulting in intermediate electron-withdrawing capacity and correspondingly different reactivity patterns . The amino group in 3-amino-2-bromoisonicotinic acid retains greater electron-donating capability compared to the dibrominated derivative, as it is influenced by only one adjacent electron-withdrawing halogen [16]. This difference in electronic environment affects the basicity of the amino group and its participation in hydrogen bonding interactions [12].

The asymmetric substitution pattern in 3-amino-2-bromoisonicotinic acid results in different crystalline packing arrangements and potentially altered physical properties compared to the symmetric dibrominated compound [22] . The presence of a hydrogen atom at position 6 provides an additional site for hydrogen bonding interactions, which may influence solid-state structures and intermolecular recognition patterns [22] . The molecular weight difference of approximately 79 g/mol between the mono- and dibrominated compounds reflects the direct contribution of the second bromine substituent [22] .

Structural Similarities with 3-Amino-2,6-dibromopyridine

3-Amino-2,6-dibromopyridine (C₅H₄Br₂N₂, 251.91 g/mol) shares the same substitution pattern of amino and bromine groups but lacks the carboxylic acid functionality that defines isonicotinic acid derivatives [23] [24] [25]. This structural analog provides insight into the specific contributions of the carboxyl group to the overall molecular properties and behavior [23] [24] [25]. The absence of the carboxylic acid results in a lower molecular weight and eliminates the acidic functionality that contributes to hydrogen bonding and ionic interactions [23] [24] [25].

The electronic properties of 3-amino-2,6-dibromopyridine are dominated by the same electron-withdrawing effects of the bromine substituents, but the absence of the additional electron-withdrawing carboxyl group results in a somewhat less electron-deficient aromatic system [24] [25] . The amino group in this compound exhibits intermediate basicity between that observed in 3-aminoisonicotinic acid and 3-amino-2,6-dibromoisonicotinic acid [24] [25] [12]. The melting point of 3-amino-2,6-dibromopyridine (147°C) provides a reference point for understanding the contribution of the carboxylic acid group to thermal stability [24] [25].

The crystalline structure and packing arrangements of 3-amino-2,6-dibromopyridine differ significantly from those of the carboxylic acid analog due to the absence of carboxyl-mediated hydrogen bonding interactions [24] [25]. The compound exhibits different solubility characteristics, being less soluble in polar protic solvents compared to the carboxylic acid derivative [24] [25]. This comparison highlights the critical role of the carboxylic acid functionality in determining the overall chemical and physical properties of isonicotinic acid derivatives [24] [25] [4].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Substitution Pattern |

|---|---|---|---|---|

| 3-Amino-2,6-dibromoisonicotinic acid | C₆H₄Br₂N₂O₂ | 295.92 | Complete structure with amino, dibromo, and carboxylic acid | 3-amino, 2,6-dibromo, 4-carboxylic acid |

| 3-Aminoisonicotinic acid | C₆H₆N₂O₂ | 138.12 | Lacks bromine substituents | 3-amino, 4-carboxylic acid |

| 3-Amino-2-bromoisonicotinic acid | C₆H₅BrN₂O₂ | 217.02 | Single bromine at position 2 only | 3-amino, 2-bromo, 4-carboxylic acid |

| 3-Amino-2,6-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | Lacks carboxylic acid functionality | 3-amino, 2,6-dibromo |

| 2,6-Dibromoisonicotinic acid | C₆H₃Br₂NO₂ | 280.90 | Lacks amino group functionality | 2,6-dibromo, 4-carboxylic acid |